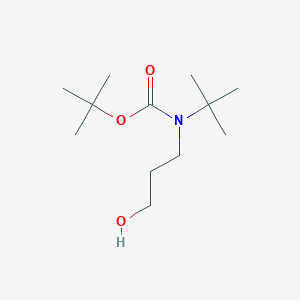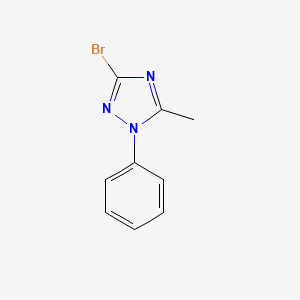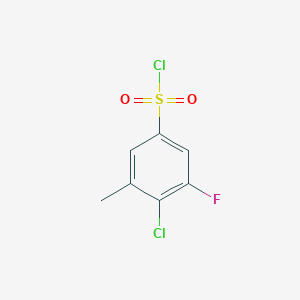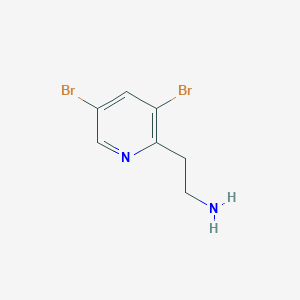
Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with hydroxyl, methanesulfonyl, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl, methanesulfonyl, and carboxylate groups through specific reagents and reaction conditions. For instance, the hydroxyl group can be introduced via hydroxylation reactions, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to optimize the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the methanesulfonyl group can produce sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins and nucleic acids, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-methylpyridine: Similar structure but lacks the methanesulfonyl and carboxylate groups.
Methyl 2-hydroxy-5-nitropyridine-3-carboxylate: Contains a nitro group instead of a methanesulfonyl group.
2-Hydroxy-5-methanesulfonylpyridine: Lacks the carboxylate group.
Uniqueness: Methyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is unique due to the presence of all three functional groups (hydroxyl, methanesulfonyl, and carboxylate) on the pyridine ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H9NO5S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
methyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(11)6-3-5(15(2,12)13)4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
HEQVGSYZKGMQGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CNC1=O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)
![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)




![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)
